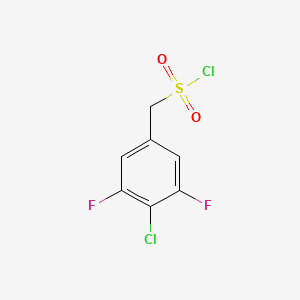
(4-Chloro-3,5-difluorophenyl)methanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chloro-3,5-difluorophenyl)methanesulfonyl chloride is a chemical compound with the molecular formula C₇H₅ClF₂O₂S and a molecular weight of 226.63 g/mol . It is also known by other names such as [(3,5-difluorophenyl)methyl]chlorosulfone and 3,5-Difluorobenzylsulfonyl chloride . This compound is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3,5-difluorophenyl)methanesulfonyl chloride typically involves the reaction of 3,5-difluorobenzyl alcohol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction can be represented as follows:
3,5-Difluorobenzyl alcohol+Chlorosulfonic acid→(4-Chloro-3,5-difluorophenyl)methanesulfonyl chloride
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, and safety measures are implemented to handle the reactive chemicals involved .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Chloro-3,5-difluorophenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases, nucleophiles, and reducing agents. The reaction conditions vary depending on the desired product and may include solvents, temperature control, and catalysts .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction and reagents used. For example, nucleophilic substitution reactions can yield various substituted benzyl derivatives .
Applications De Recherche Scientifique
(4-Chloro-3,5-difluorophenyl)methanesulfonyl chloride has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: The compound is used in biochemical studies to modify proteins and other biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4-Chloro-3,5-difluorophenyl)methanesulfonyl chloride involves its reactivity with nucleophiles and other reactive species. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is utilized in various chemical transformations and modifications of biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3,5-Difluorophenyl)methanesulfonyl chloride: Similar in structure but lacks the chlorine atom at the 4-position.
(4-Cyanophenyl)methanesulfonyl chloride: Contains a cyano group instead of the chloro and difluoro groups.
(3-Methoxyphenyl)methanesulfonyl chloride: Contains a methoxy group instead of the chloro and difluoro groups.
Uniqueness
(4-Chloro-3,5-difluorophenyl)methanesulfonyl chloride is unique due to the presence of both chloro and difluoro substituents on the benzene ring. These substituents influence the compound’s reactivity and properties, making it distinct from other similar compounds .
Propriétés
Formule moléculaire |
C7H4Cl2F2O2S |
|---|---|
Poids moléculaire |
261.07 g/mol |
Nom IUPAC |
(4-chloro-3,5-difluorophenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C7H4Cl2F2O2S/c8-7-5(10)1-4(2-6(7)11)3-14(9,12)13/h1-2H,3H2 |
Clé InChI |
QCDURGISNIQWPC-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1F)Cl)F)CS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


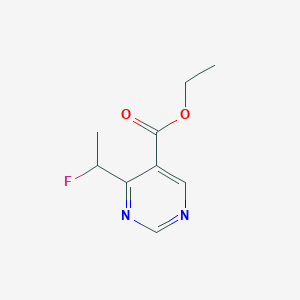

![5H-Thiazolo[3,2-a]pyrimidine, 6,7-dihydro-2-methyl-3-phenyl-](/img/structure/B12929043.png)
![1-{2-[(Propan-2-yl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B12929050.png)




![4-Piperidinol, 1-[2-amino-5-(phenylethynyl)-4-pyrimidinyl]-](/img/structure/B12929070.png)
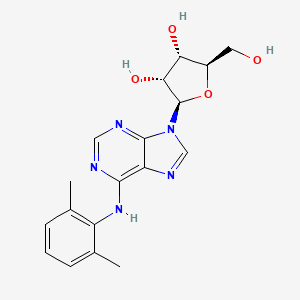
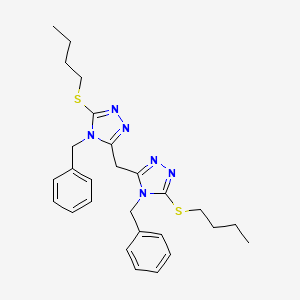
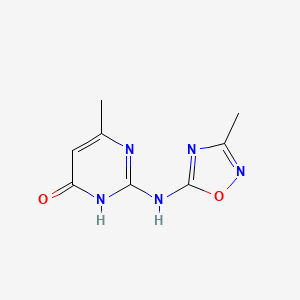
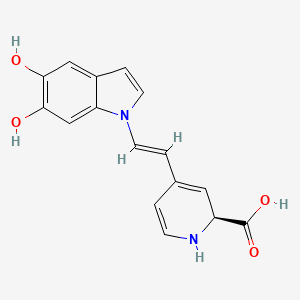
![5-(([1,1'-Biphenyl]-4-yloxy)methyl)-1-(3,4-dimethylphenyl)-1H-1,2,4-triazole-3-thiol](/img/structure/B12929086.png)
